molecular formula C17H17N3OS2 B2866321 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448130-57-1

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2866321
CAS No.: 1448130-57-1
M. Wt: 343.46
InChI Key: NARAPGNKVPBSRM-UHFFFAOYSA-N
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Description

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a halogenated ketone.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the thiazole ring using a methylating agent, such as methyl iodide, under basic conditions.

    Attachment of the o-Tolyl Group: The o-tolyl group is attached to the 2-position of the thiazole ring through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.

    Formation of the Urea Moiety: The urea moiety is introduced by reacting the thiazole derivative with thiophene-2-yl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazole or thiophene derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signaling Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can be compared with other thiazole and thiophene derivatives:

    Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 4-methylthiazole, and thiophene derivatives like thiophene-2-carboxylic acid.

    Uniqueness: The presence of both thiazole and thiophene rings in the same molecule, along with the urea moiety, makes this compound unique. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)16-19-12(2)14(23-16)10-18-17(21)20-15-8-5-9-22-15/h3-9H,10H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARAPGNKVPBSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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